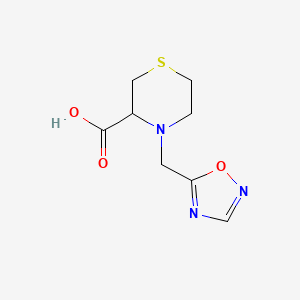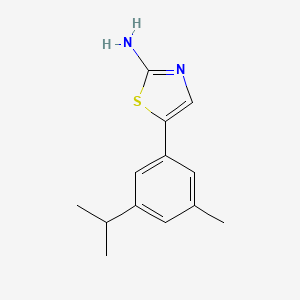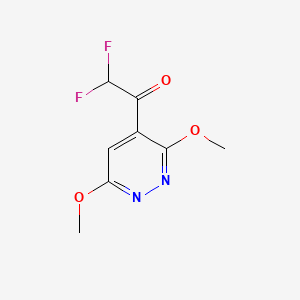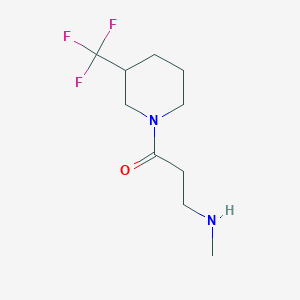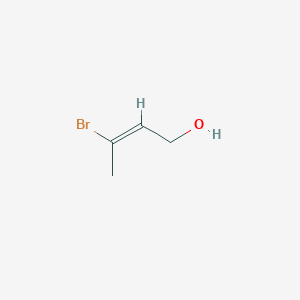
(2E)-3-bromo-but-2-ene-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-bromo-but-2-ene-1-ol: is an organic compound with the molecular formula C4H7BrO It is a brominated alcohol with a double bond in the trans configuration
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of But-2-ene-1-ol: One common method to prepare (2E)-3-bromo-but-2-ene-1-ol involves the bromination of but-2-ene-1-ol. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is carried out at room temperature, and the product is isolated by distillation or extraction.
Hydroboration-Oxidation of 3-bromo-1-butene: Another method involves the hydroboration-oxidation of 3-bromo-1-butene. This two-step process starts with the hydroboration of 3-bromo-1-butene using diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques like distillation and crystallization are often employed to achieve efficient production.
化学反応の分析
Types of Reactions:
Oxidation: (2E)-3-bromo-but-2-ene-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form (2E)-3-bromo-but-2-ene using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: 3-bromo-but-2-enal or 3-bromo-but-2-enoic acid.
Reduction: (2E)-3-bromo-but-2-ene.
Substitution: Various substituted but-2-ene-1-ol derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (2E)-3-bromo-but-2-ene-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It can be used as a monomer or comonomer in the production of specialty polymers with unique properties.
Biology and Medicine:
Drug Development: The compound’s brominated structure makes it a valuable building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biochemical Research: It is used in studies involving enzyme inhibition and protein modification.
Industry:
Material Science: this compound is used in the production of advanced materials, including coatings, adhesives, and resins.
Agriculture: It is employed in the synthesis of agrochemicals that protect crops from pests and diseases.
作用機序
The mechanism of action of (2E)-3-bromo-but-2-ene-1-ol depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. In polymer chemistry, the compound can undergo polymerization reactions to form long-chain polymers with unique mechanical and chemical properties.
類似化合物との比較
(2E)-3-chloro-but-2-ene-1-ol: Similar structure but with a chlorine atom instead of bromine.
(2E)-3-iodo-but-2-ene-1-ol: Similar structure but with an iodine atom instead of bromine.
(2E)-3-fluoro-but-2-ene-1-ol: Similar structure but with a fluorine atom instead of bromine.
Comparison:
Reactivity: (2E)-3-bromo-but-2-ene-1-ol is generally more reactive than its chloro and fluoro counterparts due to the larger size and lower electronegativity of bromine, which makes the carbon-bromine bond weaker and more susceptible to nucleophilic attack.
Applications: The brominated compound is preferred in applications requiring higher reactivity, while the chloro and fluoro analogs may be used in situations where lower reactivity and higher stability are desired.
特性
分子式 |
C4H7BrO |
|---|---|
分子量 |
151.00 g/mol |
IUPAC名 |
(E)-3-bromobut-2-en-1-ol |
InChI |
InChI=1S/C4H7BrO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2+ |
InChIキー |
WGSISXQCCOFXKW-DUXPYHPUSA-N |
異性体SMILES |
C/C(=C\CO)/Br |
正規SMILES |
CC(=CCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14768251.png)

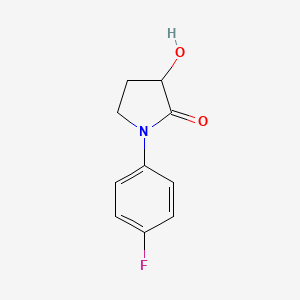
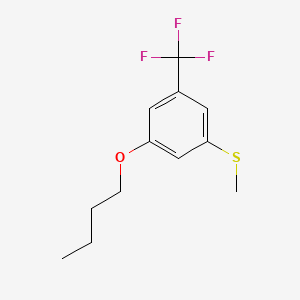

![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)

